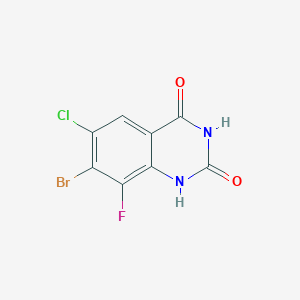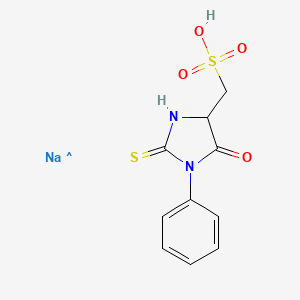![molecular formula C24H38O4 B15124398 15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B15124398.png)
15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[98002,405,10014,19016,18]nonadecane-5,7,15-triol is a complex organic compound characterized by a unique hexacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol can be approached through multi-step organic synthesis. The process typically involves:
Formation of the Hexacyclic Core: This can be achieved through a series of cyclization reactions, starting from simpler cyclic precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Attachment of the Hydroxypropyl Side Chain: This step can be accomplished through alkylation reactions, where a hydroxypropyl group is attached to the core structure using reagents like propylene oxide.
Industrial Production Methods
Industrial production of such a complex compound would require advanced techniques such as continuous flow chemistry, which allows for precise control over reaction conditions and scalability. Catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents used.
Substitution: The hydroxypropyl side chain can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions involving strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[98002,405,10014,19
Chemistry: As a model compound for studying complex cyclization and hydroxylation reactions.
Biology: Potential use in studying the interactions of hydroxylated compounds with biological molecules.
Medicine: Possible applications in drug development, particularly in designing molecules with specific hydroxylation patterns.
Industry: Use in the synthesis of advanced materials with unique structural properties.
Wirkmechanismus
The mechanism by which 15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol exerts its effects would depend on its specific interactions with molecular targets. The hydroxyl groups may form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. The hydroxypropyl side chain could also play a role in modulating the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-diol: Similar structure but with one less hydroxyl group.
10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol: Lacks the hydroxypropyl side chain.
Uniqueness
The presence of the hydroxypropyl side chain and multiple hydroxyl groups makes 15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[98002,405,10014,19016,18]nonadecane-5,7,15-triol unique
Eigenschaften
Molekularformel |
C24H38O4 |
|---|---|
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol |
InChI |
InChI=1S/C24H38O4/c1-21-7-4-13(26)12-24(21,28)17-10-14(17)19-16(21)5-8-22(2)20(19)15-11-18(15)23(22,27)6-3-9-25/h13-20,25-28H,3-12H2,1-2H3 |
InChI-Schlüssel |
ZDMZCRYKODGNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5(CCCO)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


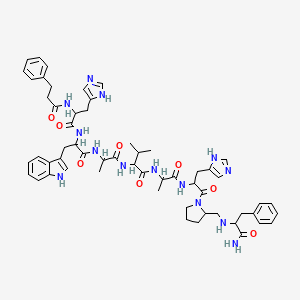
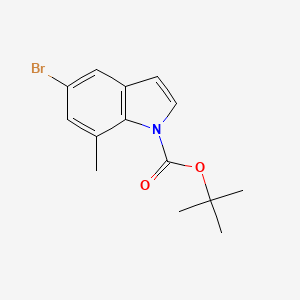
![5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B15124324.png)

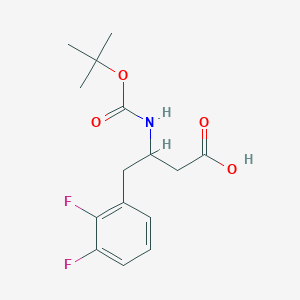
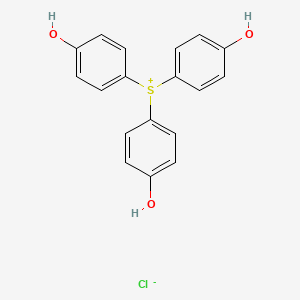
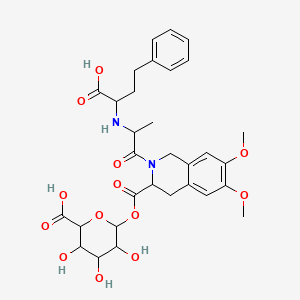

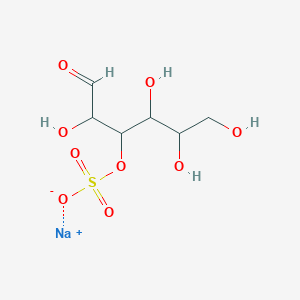
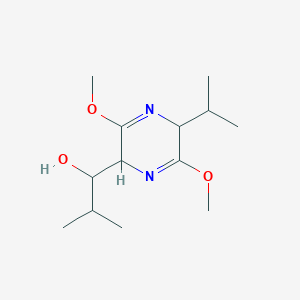
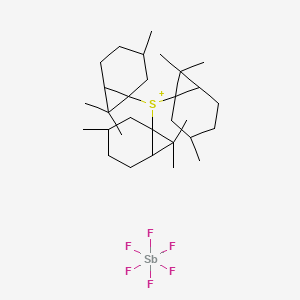
![tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15124381.png)
